Glycyl-L-alanyl-L-histidyl-L-serine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
629658-33-9 |
|---|---|
Molecular Formula |
C14H22N6O6 |
Molecular Weight |
370.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C14H22N6O6/c1-7(18-11(22)3-15)12(23)19-9(2-8-4-16-6-17-8)13(24)20-10(5-21)14(25)26/h4,6-7,9-10,21H,2-3,5,15H2,1H3,(H,16,17)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t7-,9-,10-/m0/s1 |
InChI Key |
KKQNEDHAMKEZAB-HGNGGELXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies for Glycyl L Alanyl L Histidyl L Serine
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides like Glycyl-L-alanyl-L-histidyl-L-serine. This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. scielo.br The process is characterized by repeated cycles of deprotection and coupling until the desired sequence is assembled.
Protecting Group Strategies in Fmoc-SPPS
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely used approach in SPPS due to its mild deprotection conditions. nih.gov In this method, the α-amino group of each incoming amino acid is temporarily protected by an Fmoc group, which is base-labile and typically removed with piperidine. iris-biotech.de The side chains of reactive amino acids are protected by more permanent groups that are stable to the Fmoc deprotection conditions but can be removed at the end of the synthesis, usually with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de This orthogonality of protecting groups is a key feature of the Fmoc/tBu strategy. iris-biotech.debiosynth.com
For the synthesis of this compound, the following protecting groups are commonly used:
Glycine (B1666218) (Gly): As the simplest amino acid with no side chain, glycine typically only requires Nα-Fmoc protection. thermofisher.com
Alanine (B10760859) (Ala): Similar to glycine, alanine's methyl side chain is non-reactive and does not require protection. thermofisher.com
Histidine (His): The imidazole (B134444) side chain of histidine is reactive and prone to racemization. nih.gov Therefore, it requires protection. The trityl (Trt) group is a standard choice for protecting the histidine side chain. nih.govpeptide.com
Serine (Ser): The hydroxyl group of the serine side chain is typically protected with a tert-butyl (tBu) group. thermofisher.compeptide.com This group is acid-labile and is removed during the final cleavage step. iris-biotech.de
| Amino Acid | Side Chain Protecting Group | Deprotection Condition |
| Histidine (His) | Trityl (Trt) | Acid-labile (e.g., TFA) peptide.com |
| Serine (Ser) | tert-Butyl (tBu) | Acid-labile (e.g., TFA) peptide.com |
| A table showing common side-chain protecting groups for the amino acids in this compound. |
Coupling Reagents and Reaction Optimization
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the deprotected amino group of the resin-bound peptide requires an activating agent, known as a coupling reagent. The goal is to form an active ester that is susceptible to nucleophilic attack by the amine.
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). peptide.comyoutube.com These reagents are highly efficient and help to minimize racemization, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com
Optimization of the coupling reaction is crucial for achieving high yields and purity. This involves considering factors such as reaction time, temperature, and the stoichiometry of the reagents. For instance, difficult couplings may require longer reaction times or the use of more potent coupling reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). peptide.com
| Coupling Reagent | Description |
| HBTU/TBTU | Uronium/aminium-based reagents that are highly efficient and minimize racemization. peptide.com |
| DCC/DIC | Carbodiimide reagents commonly used for forming amide bonds. peptide.comyoutube.com |
| PyAOP | A highly effective phosphonium-based reagent, particularly for difficult couplings. peptide.com |
| A table of common coupling reagents used in peptide synthesis. |
Resin Selection and Cleavage Conditions
The choice of resin is critical as it determines the C-terminal functionality of the peptide and the conditions required for final cleavage. For the synthesis of a peptide with a C-terminal carboxylic acid, such as this compound, a Wang resin or a 2-chlorotrityl chloride resin is often employed. peptide.comnih.gov The 2-chlorotrityl chloride resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which helps to preserve acid-sensitive protecting groups if a protected peptide fragment is desired. peptide.com
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.com To prevent side reactions caused by reactive carbocations generated during deprotection, a "cleavage cocktail" containing scavengers is used. wpmucdn.com For a peptide containing histidine and serine, a common cleavage cocktail would include TFA along with water and triisopropylsilane (B1312306) (TIS) to scavenge the trityl and tert-butyl cations, respectively. wpmucdn.compeptide.com For instance, Reagent B (TFA/Phenol/Water/TIPS) or Reagent R (TFA/Thioanisole/EDT/Anisole) are often recommended for peptides containing sensitive residues like histidine. thermofisher.comwpmucdn.com
| Cleavage Cocktail | Composition | Use Case |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT | General cleavage, suitable for peptides with sensitive residues like Cys, Met, Trp, and Tyr. peptide.com |
| Reagent B | TFA/Phenol/Water/TIPS (88/5/5/2) | Recommended for all peptides, including those with sensitive residues. wpmucdn.com |
| Reagent R | TFA/Thioanisole/EDT/Anisole | Recommended for peptides with Arg(Mtr/Pmc), His, and Trp. thermofisher.com |
| A table of common cleavage cocktails used in Fmoc-SPPS. |
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis is the classical method for peptide synthesis, where all reactions are carried out in a homogeneous solution. ekb.eg While it can be more labor-intensive and require purification after each step, it offers flexibility and is suitable for large-scale synthesis. nih.gov The synthesis of this compound in solution would involve the stepwise coupling of protected amino acids or the condensation of smaller peptide fragments. ekb.eg Protecting groups are used in a similar manner to SPPS to prevent unwanted side reactions. ekb.eg A key challenge in solution-phase synthesis is the potential for racemization during the activation of the carboxyl group. ekb.eg
Chemoenzymatic Synthesis Strategies for this compound
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis. nih.gov This approach can offer significant advantages, such as high stereoselectivity and the use of milder reaction conditions, avoiding the need for extensive protecting group strategies. nih.gov For the synthesis of a tetrapeptide like this compound, specific ligases or proteases could be used in reverse to catalyze the formation of peptide bonds between amino acid or peptide fragments. While the direct chemoenzymatic synthesis of this specific tetrapeptide is not widely documented in readily available literature, the principles of using enzymes like papain or thermolysin for peptide bond formation are well-established. nih.gov
Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies
To investigate the structure-activity relationship (SAR) of this compound, derivatives are synthesized by modifying the peptide backbone or the amino acid side chains. These modifications can provide insights into the peptide's mechanism of action and can lead to the development of analogs with improved activity or stability. nih.gov
Advanced Purification and Characterization of Glycyl L Alanyl L Histidyl L Serine
Chromatographic Separation Techniques
High-performance liquid chromatography (HPLC) is the cornerstone of peptide purification, with several modes tailored to exploit different physicochemical properties of the peptide and its impurities. nih.gov These techniques, including reversed-phase, size-exclusion, ion-exchange, hydrophilic interaction, and mixed-mode chromatography, can be used individually or in combination to achieve high purity. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization
RP-HPLC is the most common method for peptide purification, separating molecules based on their hydrophobicity. bachem.com For a tetrapeptide like Glycyl-L-alanyl-L-histidyl-L-serine, optimization of several parameters is crucial for achieving high resolution and purity.
Key Optimization Parameters for RP-HPLC of Peptides:
| Parameter | Description | Typical Conditions for Tetrapeptides |
| Stationary Phase | The solid support within the column. C18 (octadecylsilyl) is a standard choice for peptides, but C8 or C4 may be used for more hydrophobic peptides. interchim.com The pore size of the silica (B1680970) particles is also critical; 100Å is suitable for small peptides. interchim.comharvardapparatus.com | C18, 100Å pore size, 5 µm particle size. interchim.comharvardapparatus.com |
| Mobile Phase | A mixture of an aqueous solvent (often with an ion-pairing agent like trifluoroacetic acid - TFA) and an organic modifier (typically acetonitrile (B52724) - ACN). bachem.com The gradient elution, where the concentration of the organic modifier is gradually increased, is key to separating compounds with different hydrophobicities. bachem.com | A: 0.1% TFA in water, B: 0.1% TFA in ACN. Gradient: 5-60% B over a specified time. bachem.comhplc.eu |
| Flow Rate | The speed at which the mobile phase passes through the column. For peptides, a lower flow rate often improves resolution. interchim.com | 0.8-1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.). hplc.eu |
| Temperature | Column temperature can significantly affect the separation of peptides. harvardapparatus.com Optimizing temperature can improve peak shape and resolution. harvardapparatus.com | 25-40°C. |
| Detection | UV detection at 210-220 nm is standard for monitoring the peptide backbone. bachem.com | 214 nm or 220 nm. bachem.com |
Research Findings: The optimization of RP-HPLC conditions is critical for separating closely related peptide impurities. For instance, studies have shown that even single amino acid substitutions can be resolved with a well-optimized gradient and choice of stationary phase. hplc.eu The use of wide-pore silica (around 300 Å) is generally recommended for larger proteins but for a small tetrapeptide, a pore size of 100-120 Å is often sufficient. harvardapparatus.com The concentration of TFA is also a crucial parameter; while 0.1% is standard, lower concentrations can be beneficial for mass spectrometry compatibility, provided high-purity silica is used to maintain good peak shape. hplc.eu
Size-Exclusion Chromatography (SEC) for Aggregate Removal
SEC, also known as gel filtration chromatography, separates molecules based on their size in solution. wikipedia.org This technique is particularly useful for removing aggregates (dimers, trimers, etc.) from the monomeric target peptide. nih.gov Aggregation is a common issue in peptide preparations and can affect product safety and efficacy. nih.gov
Principles of SEC for Peptide Purification:
Mechanism : The stationary phase consists of porous beads. Larger molecules, such as aggregates, cannot enter the pores and thus travel a shorter path, eluting first. Smaller molecules, like the monomeric peptide, can enter the pores, leading to a longer path and later elution. chromatographyonline.com
Application : SEC is often used as a polishing step after an initial purification by RP-HPLC or ion-exchange chromatography to remove any remaining aggregates. lcms.cz
Typical SEC Parameters for Peptide Aggregate Removal:
| Parameter | Description | Typical Conditions |
| Stationary Phase | Porous beads made of materials like dextran, agarose, or polyacrylamide. wikipedia.org The pore size is selected based on the molecular weight of the peptide and its potential aggregates. For small peptides, a pore size of around 80-125 Å is suitable. technosaurus.co.jpwaters.com | Silica-based or polymer-based media with a pore size appropriate for separating small peptide monomers from oligomers. technosaurus.co.jp |
| Mobile Phase | An aqueous buffer that maintains the native conformation of the peptide and minimizes interactions with the stationary phase. High salt concentrations or organic additives may be used to reduce non-specific interactions. technosaurus.co.jp | Phosphate (B84403) buffer with NaCl. technosaurus.co.jp |
| Flow Rate | A lower flow rate generally improves resolution. biopharminternational.com | 0.5-1.0 mL/min. |
| Detection | UV detection at 214 nm or 280 nm (if tryptophan or tyrosine are present). | 214 nm. |
Research Findings: SEC is considered a standard method for monitoring and quantifying protein and peptide aggregation. nih.gov For small peptides, specialized columns with smaller pore sizes (e.g., 80Å) have been developed to improve resolution. technosaurus.co.jp The choice of mobile phase is critical to prevent secondary interactions (ionic or hydrophobic) between the peptide and the column matrix, which can lead to poor peak shape and inaccurate results. technosaurus.co.jp Studies have shown that for complex peptide mixtures, an acidic salt condition can provide better separation than mobile phases containing high concentrations of organic solvents. technosaurus.co.jp
Ion-Exchange Chromatography (IEC) for Charge-Based Separation
IEC separates molecules based on their net charge at a specific pH. pepdd.com This technique is highly effective for separating peptides from impurities that have a different charge, such as those resulting from deamidation or the presence of protecting groups. Given that this compound contains a histidine residue, its charge is highly dependent on the pH of the mobile phase, making IEC a powerful purification tool.
Types of Ion-Exchange Chromatography for Peptides:
Cation-Exchange Chromatography (CEX) : The stationary phase has a negative charge, and positively charged peptides are retained. pepdd.com Elution is achieved by increasing the salt concentration or the pH of the mobile phase. phenomenex.com
Anion-Exchange Chromatography (AEX) : The stationary phase has a positive charge, and negatively charged peptides are retained. pepdd.com Elution is accomplished by increasing the salt concentration or decreasing the pH.
Factors Influencing IEC of this compound:
| Parameter | Description | Relevance to this compound |
| pH of Mobile Phase | Determines the net charge of the peptide. The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0. | At a pH below 6.0, the histidine residue will be protonated and positively charged, making CEX a suitable technique. At a pH above 6.0, the peptide will have a lower net positive charge. |
| Ionic Strength | The concentration of salt in the mobile phase. A gradient of increasing salt concentration is used to elute the bound peptides. phenomenex.com | A shallow salt gradient can be used to resolve peptides with small differences in charge. |
| Stationary Phase | Can be a strong or weak ion exchanger. Strong ion exchangers are charged over a wide pH range (2-12), while weak ion exchangers have a narrower functional pH range. pepdd.com | A weak cation exchanger could provide high selectivity around the pKa of the histidine residue. |
Research Findings: IEC is often used as an orthogonal method to RP-HPLC, meaning it separates based on a different property (charge vs. hydrophobicity). downstreamcolumn.com This makes a two-step purification process involving IEC and RP-HPLC highly effective. downstreamcolumn.com For peptides, CEX is more commonly used because at a low pH (e.g., below 3), most peptides carry a net positive charge due to the protonation of the N-terminal amino group. pepdd.com The orientation of the peptide on the ion-exchange surface can also influence separation, with the position of charged residues in the sequence affecting retention. acs.org
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that is well-suited for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC. sigmaaldrich.com The separation mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. sigmaaldrich.com
Key Features of HILIC for Peptide Separation:
Stationary Phase : Polar materials such as silica, or silica bonded with amide, diol, or poly-hydroxyethyl aspartamide groups. researchgate.netnih.gov
Mobile Phase : A high percentage of an organic solvent (typically acetonitrile) with a small amount of an aqueous buffer. nih.gov Elution is achieved by increasing the water content of the mobile phase. nih.gov
Elution Order : Generally, the elution order in HILIC is the opposite of that in RP-HPLC, with the most hydrophilic compounds being retained the longest. polylc.com
Potential Application to this compound: Given the presence of the hydrophilic serine and histidine residues, this compound is a good candidate for HILIC separation, especially for resolving it from more hydrophobic impurities.
Research Findings: HILIC has been shown to be complementary to RP-HPLC for peptide analysis, providing different selectivity. chromatographyonline.com It is particularly effective for separating small, hydrophilic peptides and phosphopeptides. chromatographyonline.com A specialized form of HILIC, known as electrostatic repulsion–hydrophilic interaction chromatography (ERLIC), utilizes a stationary phase with a charge similar to the analyte, leading to unique separation selectivity based on both hydrophilic and electrostatic interactions. nih.gov
Mixed-Mode Chromatography (MMC)
MMC utilizes stationary phases that are functionalized with ligands capable of multiple types of interactions, most commonly a combination of hydrophobic and ion-exchange interactions. bio-rad.com This approach can offer unique selectivity and potentially reduce the number of purification steps required. bio-rad.com
Principles of MMC for Peptide Purification:
Dual Retention Mechanism : The stationary phase can interact with peptides via both hydrophobic and electrostatic forces. mdpi.com
Enhanced Selectivity : By manipulating both the organic solvent concentration and the salt concentration/pH of the mobile phase, the separation can be finely tuned to resolve complex mixtures of peptides. nih.gov
Potential Advantages for Purifying this compound: An MMC column with both reversed-phase and cation-exchange characteristics could be particularly effective. The hydrophobic backbone of the peptide would interact with the nonpolar ligands, while the positively charged histidine residue (at acidic pH) would interact with the cation-exchange sites. This dual interaction can enhance the separation from impurities that differ in both hydrophobicity and charge.
Research Findings: Studies have demonstrated that MMC can provide better selectivity and purification efficiency for peptides compared to traditional single-mode chromatography. nih.gov For example, a mixed-mode column bearing both hydrophobic and charged groups was shown to increase the recovery of a target peptide by approximately 15% compared to a conventional C8 column, while also improving purity. mdpi.com The development of models to describe peptide retention in MMC helps in optimizing the separation conditions by understanding the influence of salt and organic modifier concentrations. nih.gov
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP)
MCSGP is a continuous chromatography technique that significantly improves the yield and productivity of peptide purification compared to traditional batch chromatography. chromacon.com It addresses the common trade-off between purity and yield in preparative HPLC. unife.it
How MCSGP Works:
Countercurrent Operation : The process typically uses two identical columns that are operated in a countercurrent mode. ymcamerica.com
Internal Recycling : The key feature of MCSGP is the internal recycling of fractions containing a mixture of the target peptide and impurities. These overlapping fractions are automatically rerouted within the system for further separation, which minimizes product loss. ymcamerica.comymcamerica.com
Continuous Product Extraction : Pure product is continuously collected, while impurities are discarded. chromacon.com
Benefits of MCSGP for Peptide Purification:
| Benefit | Description |
| Increased Yield | By recycling the impure side fractions, MCSGP can significantly increase the yield of the pure peptide without compromising on the target purity. chromacon.com |
| Higher Productivity | The continuous nature of the process and the elimination of the need for re-chromatographing impure fractions can lead to up to a 10-fold increase in productivity. chromacon.com |
| Reduced Solvent Consumption | MCSGP processes are typically more efficient in their use of solvents, often reducing consumption by up to 75%. chromacon.com |
| Improved Process Economics | The combination of higher yield, increased productivity, and lower solvent use makes MCSGP an economically attractive option for large-scale peptide production. ymcamerica.compharmaceutical-networking.com |
Research Findings: MCSGP has been successfully applied to the purification of various peptides and oligonucleotides, demonstrating a significant improvement in process performance. unife.itymcamerica.com The technique is particularly advantageous for complex separation challenges where there is significant overlap between the peak of the target peptide and impurities. ymcamerica.com The automation of the MCSGP process enhances reproducibility and ensures consistent product quality, making it a valuable technology for industrial-scale manufacturing. unife.it
Alternative Purification Methodologies
Beyond conventional chromatography, several alternative methods offer unique selectivities and advantages for purifying peptides from complex crude mixtures.
Isoelectric Focusing (IEF) Applications
Isoelectric focusing is a high-resolution electrophoretic technique that separates amphoteric molecules, like peptides, based on their isoelectric point (pI). nih.govmybiosource.combitesizebio.com The pI is the specific pH at which a molecule carries no net electrical charge. mybiosource.combitesizebio.com In IEF, a stable pH gradient is established in a gel or capillary, and an electric field is applied. wikipedia.org
When a mixture containing this compound is introduced, the peptide will migrate through the pH gradient until it reaches the pH that matches its pI. researchgate.net At this point, its net charge is zero, and it stops moving, becoming focused into a sharp band. bitesizebio.comresearchgate.net Peptides with even minor differences in their amino acid composition or post-translational modifications, which can alter their pI, can be separated. nih.gov This makes IEF particularly powerful for separating modified peptide by-products from the target peptide. It can be used both as an analytical tool to assess purity and as a preparative technique to purify small quantities of highly pure peptide. mybiosource.comresearchgate.net
Membrane Filtration Techniques
Membrane filtration is a pressure-driven separation process that fractionates molecules based on size and molecular weight. pepdoopeptides.comresearchgate.net For peptide purification, ultrafiltration (UF) and nanofiltration (NF) are the most relevant techniques. researchgate.netnih.gov These methods are valued for their scalability, cost-effectiveness, and gentle, solvent-free operation. pepdoopeptides.comresearchgate.net
UF membranes, with molecular weight cut-offs (MWCO) typically ranging from 1 to 300 kDa, are effective for separating the target peptide from larger impurities like residual enzymes or carrier proteins. researchgate.net NF membranes have smaller pores and can separate peptides from smaller molecules like salts and residual solvents, or even fractionate peptides of different sizes. researchgate.net For a small tetrapeptide like this compound, a UF membrane could be used to remove larger contaminants, while an NF membrane could help in concentrating the final product or removing salt ions from previous purification steps. A more advanced application is electrodialysis with a UF membrane (EDUF), which combines size exclusion with charge-based separation for enhanced selectivity. researchgate.net
Table 2: Membrane Filtration Techniques in Peptide Purification
| Technique | Separation Principle | Typical Application for this compound |
| Microfiltration (MF) | Size Exclusion (0.1–10 µm) | Removal of large particulates and microbes from the crude solution. pepdoopeptides.com |
| Ultrafiltration (UF) | Size Exclusion (1–1000 kDa MWCO) | Removal of high molecular weight impurities (e.g., proteins, enzymes). researchgate.net |
| Nanofiltration (NF) | Size Exclusion (200–8000 Da MWCO) | Desalting, buffer exchange, and concentration of the peptide. researchgate.net |
| Electrodialysis with UF Membrane (EDUF) | Size and Charge | High-selectivity fractionation of charged peptides from neutral or oppositely charged impurities. researchgate.netnih.gov |
Purity Assessment and Impurity Profiling
Achieving high purity requires accurate methods to identify and quantify the target peptide and any related impurities. creative-proteomics.comgyrosproteintechnologies.com The combination of HPLC and mass spectrometry (MS) is the standard for this purpose. creative-proteomics.comjpt.com
Identification of Deletion, Truncated, and Modified Peptide By-products
During solid-phase peptide synthesis (SPPS), various side reactions can occur, leading to a range of impurities that are structurally similar to the desired peptide. jpt.commdpi.com Identifying these by-products is crucial for ensuring the quality of the final product.
Deletion Peptides: These arise from the incomplete coupling of an amino acid, resulting in a sequence missing one or more residues. mdpi.com
Truncated Peptides: These occur if the peptide chain synthesis terminates prematurely. creative-proteomics.com
Modified Peptides: These include a wide range of unintended alterations. Common modifications include oxidation (especially of residues like methionine, though not present in this peptide), deamidation of asparagine and glutamine, and the re-attachment of protecting groups cleaved during synthesis. creative-proteomics.comacs.org
These impurities are typically identified using liquid chromatography-mass spectrometry (LC-MS). nih.gov The peptide mixture is first separated by HPLC, and the eluting compounds are ionized and analyzed by a mass spectrometer. The mass difference between the observed ions and the theoretical mass of this compound allows for the identification of these process-related impurities. nih.govcomplexgenerics.org Further fragmentation of the ions (MS/MS or MS³) can pinpoint the exact location of the deletion or modification within the peptide sequence. nih.gov
Table 3: Common Process-Related Impurities and Their Detection
| Impurity Type | Description | Primary Detection Method |
| Deletion Sequence | A peptide missing one or more amino acids from the intended sequence. mdpi.com | LC-MS; detected by a mass lower than the target peptide. |
| Truncated Sequence | A peptide chain that stopped growing prematurely. creative-proteomics.com | LC-MS; detected by a mass lower than the target peptide. |
| Incomplete Deprotection | Residual protecting groups remain on the peptide after synthesis. creative-proteomics.com | LC-MS; detected by a mass higher than the target peptide. |
| Oxidation | Addition of oxygen atoms, commonly affecting methionine or tryptophan. | LC-MS; detected by a mass increase of +16 Da per oxidation. |
| Deamidation | Conversion of asparagine or glutamine to aspartic or glutamic acid. | LC-MS; detected by a mass increase of +1 Da. |
Stereochemical Purity Analysis (e.g., Racemization Assessment)
The biological activity of a peptide is critically dependent on its specific three-dimensional structure, which is determined by the chirality of its constituent amino acids. nih.gov During peptide synthesis, especially during the activation step of an amino acid for coupling, racemization can occur. nih.govslideshare.net This is the conversion of an L-amino acid to a D-amino acid, resulting in a diastereomeric impurity that has the same mass but a different structure. researchgate.net
Histidine is one of the amino acids particularly prone to racemization during synthesis. slideshare.netpeptide.com Assessing the stereochemical purity of this compound is therefore essential. This analysis is challenging because diastereomers have identical physical-chemical properties, making them difficult to separate with standard RP-HPLC. nih.govresearchgate.net
Specialized analytical methods are required, which typically involve two main strategies:
Hydrolysis followed by Chiral Chromatography: The peptide is completely hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated and quantified using standard RP-HPLC or gas chromatography (GC). researchgate.netcat-online.com A significant drawback is that the harsh acidic conditions of hydrolysis can themselves induce some racemization, complicating the interpretation of results. cat-online.com
Direct Chiral HPLC Analysis: This involves using a chiral stationary phase (CSP) in the HPLC column that can directly separate the diastereomeric peptides. researchgate.net Alternatively, advanced techniques like capillary electrophoresis with a chiral selector can be employed to separate the different stereoisomers of the intact peptide. nih.gov This approach avoids the issue of hydrolysis-induced racemization and provides a more accurate picture of the stereochemical purity of the final product. nih.gov
Structural Elucidation and Conformational Analysis of Glycyl L Alanyl L Histidyl L Serine
Spectroscopic Characterization Techniques
The precise structure and conformational state of the tetrapeptide Glycyl-L-alanyl-L-histidyl-L-serine are determined using a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for a comprehensive analysis, providing detailed insights into its atomic-level structure, molecular weight, and amino acid sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of peptides like this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms and the three-dimensional arrangement of the molecule.
One-dimensional (1D) ¹H NMR and ¹³C NMR spectroscopy are fundamental for verifying the amino acid sequence and assigning the specific chemical environments of the protons and carbons within the peptide. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the number and types of hydrogen atoms present in the molecule. For this compound, distinct signals corresponding to the protons of each amino acid residue can be identified. For instance, the methyl protons of the alanine (B10760859) residue will appear as a characteristic doublet, while the aromatic protons of the histidine imidazole (B134444) ring will resonate in a specific downfield region. The amide (NH) protons along the peptide backbone also give rise to distinct signals, the chemical shifts of which are sensitive to their local environment. hmdb.caspectrabase.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by providing information on the carbon skeleton. nih.govchemicalbook.com Each carbon atom in the peptide, from the carbonyl carbons of the peptide bonds to the alpha-carbons of each residue and the side-chain carbons, will produce a unique signal. chemicalbook.combmrb.io The chemical shifts of these carbons are highly dependent on their hybridization and the nature of neighboring atoms, allowing for unambiguous assignment. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to correlate proton and carbon signals, confirming the connectivity between atoms and thus verifying the amino acid sequence. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Amino Acid Residues in a Peptide Chain.
| Amino Acid Residue | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |
| Glycine (B1666218) | α-H: 3.4-4.0 | Cα: ~43 |
| Alanine | α-H: 3.9-4.5, β-CH₃: 1.3-1.5 | Cα: ~50, Cβ: ~17 |
| Histidine | α-H: 4.2-4.8, β-CH₂: 2.9-3.2, Imidazole H: 6.8-8.5 | Cα: ~55, Cβ: ~28, Imidazole C: 118-135 |
| Serine | α-H: 4.1-4.6, β-CH₂: 3.6-3.9 | Cα: ~56, Cβ: ~62 |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and neighboring residues.
The conformation of this compound in solution is significantly influenced by the pH of the surrounding medium. NMR spectroscopy is a powerful tool for monitoring these pH-dependent conformational changes. researchgate.netnih.gov The histidine residue, with its imidazole side chain (pKa ~6.0), plays a pivotal role in this process. bmrb.io
As the pH of the solution changes, the protonation state of the imidazole ring of histidine, as well as the N-terminal amino group and the C-terminal carboxyl group, is altered. These changes in charge distribution lead to modifications in electrostatic interactions and hydrogen bonding within the peptide, resulting in conformational shifts. nih.govresearchgate.net
By acquiring a series of NMR spectra at different pH values, a titration curve can be generated by plotting the chemical shifts of specific protons or carbons as a function of pH. The protons most sensitive to these changes are typically those on the alpha-carbon and the side chain of the histidine residue. The observed changes in chemical shifts provide detailed information about the pKa values of the ionizable groups and the nature of the conformational transitions. researchgate.net For example, the stabilization of certain conformations at higher pH can be attributed to interactions like a strong hydrogen bond between the histidine and serine residues. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation
Mass spectrometry is a cornerstone analytical technique for determining the precise molecular weight of this compound and confirming its amino acid sequence. This is achieved by ionizing the peptide and then measuring its mass-to-charge ratio (m/z).
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules like peptides. nih.govresearchgate.net In ESI-MS, the peptide solution is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until the peptide ions are expelled into the gas phase.
This gentle ionization process typically results in the formation of protonated molecular ions, such as [M+H]⁺, where M is the intact peptide. The high accuracy of the mass measurement allows for the precise determination of the molecular weight of this compound (C₁₄H₂₂N₆O₆, molecular weight: 370.36 g/mol ). nih.gov Tandem mass spectrometry (MS/MS) can be coupled with ESI to further confirm the amino acid sequence by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.govresearchgate.netresearchgate.net The predictability of peptide fragmentation allows for the sequence to be read from the mass spectrum. aau.dkmdpi.commdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique frequently used for peptide analysis. nih.gov In this method, the peptide is co-crystallized with a matrix compound that strongly absorbs laser light at a specific wavelength. A pulsed laser beam is then directed at the sample, causing the matrix to desorb and ionize, carrying the peptide with it into the gas phase.
MALDI-TOF is known for its high sensitivity and is often used to rapidly determine the molecular weight of peptides. researchgate.net Similar to ESI-MS, it primarily produces singly protonated molecular ions ([M+H]⁺). nih.gov The time-of-flight analyzer separates these ions based on their mass-to-charge ratio, with lighter ions reaching the detector faster than heavier ones. This allows for accurate molecular weight determination. MALDI-TOF can also be used in post-source decay (PSD) or tandem (TOF/TOF) mode to generate fragment ions and confirm the peptide sequence. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable tool for confirming the purity and identity of this compound. This technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.
In a typical LC-MS/MS workflow, the peptide sample is first injected into a liquid chromatograph. The chromatography column, often a reversed-phase column such as a C18, separates the target peptide from impurities based on differences in their physicochemical properties. An Intrada Amino Acid column can also be utilized for the chromatographic separation of amino acids and peptides. nih.gov The separated components then enter the mass spectrometer.
The mass spectrometer first ionizes the peptide, a common method being electrospray ionization (ESI). nih.govyoutube.com The initial mass analysis (MS1) selects the precursor ion, which is the ionized form of the intact this compound molecule. This precursor ion is then directed into a collision cell, where it is fragmented by collision-induced dissociation (CID). uni-muenchen.de The resulting fragment ions are then analyzed in a second mass analyzer (MS2).
The fragmentation pattern, or MS/MS spectrum, is highly specific to the peptide's amino acid sequence and structure. By analyzing the masses of the fragment ions (e.g., b- and y-ions), the sequence of amino acids can be confirmed. This process, known as multiple reaction monitoring (MRM) in positive ion mode, provides a high degree of specificity and sensitivity for quantification. nih.govyoutube.com The use of stable isotope-labeled internal standards for each amino acid can further enhance accuracy by minimizing matrix effects. nih.gov This detailed analysis confirms the identity of the peptide and allows for the detection and quantification of any impurities, thus establishing the sample's purity.
Table 1: Theoretical and Observed Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C14H22N6O6 |
| Molecular Weight | 370.36 g/mol |
| Exact Mass | 370.16008244 Da |
| Observed Precursor Ion (M+H)+ | Value would be determined experimentally |
| Key Fragment Ions (m/z) | Values would be determined experimentally |
Data sourced from PubChem. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Vibrational Circular Dichroism (VCD), provide detailed information about the molecular vibrations and, consequently, the structure and bonding within this compound.
FTIR spectroscopy measures the absorption of infrared radiation by the peptide, which excites molecular vibrations. Each functional group in the peptide (e.g., C=O, N-H, O-H) has characteristic vibrational frequencies. The FTIR spectrum of this compound would display prominent amide I and amide II bands, which are sensitive to the peptide's secondary structure. The amide I band (primarily C=O stretching) and the amide II band (a combination of N-H bending and C-N stretching) are particularly informative. The positions and shapes of these bands can indicate the presence of different secondary structural elements like α-helices, β-sheets, and random coils. researchgate.netthermofisher.com For instance, the C-H stretching vibration is typically observed around 2920 cm⁻¹, while the COO- symmetric stretching vibration appears near 1410 cm⁻¹. ijtrd.com
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of the molecule. Raman spectra can be particularly useful for studying the side chains of the amino acid residues, such as the imidazole ring of histidine and the hydroxyl group of serine. researchgate.net The Raman spectrum of L-serine, for example, shows a weak broad band for OH vibrations around 3400 cm⁻¹. researchgate.net Differences in the Raman spectra of L- and DL-serine suggest that this technique can distinguish between different crystalline forms and hydrogen bonding patterns. researchgate.net
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com As this compound is a chiral peptide, VCD can provide detailed stereochemical information. VCD is highly sensitive to the three-dimensional arrangement of the atoms and can be used to determine the absolute configuration and solution-state conformation of the peptide. mdpi.comnih.gov For example, solid-state VCD measurements of L- and D-serine show mirror-image signals in the mid-infrared range (1800-1250 cm⁻¹), allowing for their spectroscopic distinction. nih.gov
Table 2: Key Vibrational Bands for the Constituent Amino Acids of this compound
| Amino Acid | Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |
| Glycine | Amide I | 1650 - 1680 | C=O stretch |
| Amide II | 1510 - 1580 | N-H bend, C-N stretch | |
| Alanine | C-H | ~2970 | Asymmetric stretch |
| COO- | ~1410 | Symmetric stretch | |
| Histidine | Imidazole Ring | 1500 - 1600 | Ring stretching |
| Imidazole Ring | ~1100 | Ring breathing | |
| Serine | O-H | 3200 - 3500 | Stretch |
| C-O | 1000 - 1200 | Stretch |
Note: These are approximate values and can shift based on the peptide's conformation and environment.
Electronic Circular Dichroism (ECD) for Secondary Structure Assessment
Electronic Circular Dichroism (ECD) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in solution. nih.govresearchgate.net ECD measures the differential absorption of left and right circularly polarized ultraviolet light. The peptide bonds in different secondary structural arrangements (α-helix, β-sheet, random coil) give rise to characteristic ECD spectra.
For this compound, the ECD spectrum in the far-UV region (typically 190-250 nm) would be analyzed to estimate the relative proportions of these secondary structures. springernature.com An α-helix, for example, is characterized by a positive band around 192 nm and two negative bands at approximately 208 and 222 nm. A β-sheet typically shows a negative band around 218 nm and a positive band near 195 nm. A random coil conformation usually exhibits a strong negative band around 200 nm. nih.gov By deconvoluting the experimental ECD spectrum using reference spectra for known secondary structures, a quantitative estimation of the secondary structure content of this compound can be obtained. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy and Second Derivative Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the peptide. The primary chromophore in this compound that absorbs in the UV region is the imidazole ring of the histidine residue, which has an absorption maximum around 211 nm. The peptide bonds also contribute to absorption below 220 nm.
While the primary UV-Vis spectrum provides limited structural information, second derivative analysis can significantly enhance the resolution of overlapping absorption bands. Taking the second derivative of the UV-Vis spectrum can help to identify and resolve the contributions of individual chromophores, in this case, the histidine side chain and the peptide backbone. This can be particularly useful for studying subtle changes in the local environment of the histidine residue, which may be indicative of conformational changes in the peptide. okstate.edu
X-ray Crystallography for Atomic Resolution Structure
To date, a complete atomic resolution crystal structure of this compound has not been deposited in publicly available databases. However, insights into its likely crystalline structure can be inferred from crystallographic studies of its constituent amino acids and related small peptides. X-ray crystallography remains a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing valuable data on bond lengths, bond angles, and intermolecular interactions. pan.plresearchgate.net
The crystallization of small, flexible peptides like this compound can be a significant challenge due to their conformational flexibility and tendency to form amorphous aggregates rather than well-ordered crystals. americanpeptidesociety.org Common techniques for peptide crystallization include vapor diffusion (both hanging and sitting drop methods) and microbatch crystallization. americanpeptidesociety.org The process typically involves preparing a saturated solution of the peptide and screening a wide array of conditions, including different precipitants, pH values, and temperatures, to find the optimal parameters for crystal nucleation and growth. americanpeptidesociety.orgcreative-biostructure.com
For peptides containing histidine, the presence of a His-tag has been shown in some cases to hinder the formation of high-quality crystals, with its removal leading to improved diffraction quality. nih.gov The purity of the peptide is a critical factor, with a purity of at least 95% generally required for successful crystallization. creative-biostructure.com The optimal size for peptide crystals for X-ray diffraction is typically in the range of 0.2-1.0 mm. creative-biostructure.com
Table 1: General Conditions for Peptide Crystallization
| Parameter | Description | Common Approaches |
|---|---|---|
| Peptide Purity | The percentage of the target peptide in the sample. | > 95% is generally recommended. creative-biostructure.com |
| Crystallization Method | The technique used to induce crystallization. | Vapor diffusion (hanging/sitting drop), microbatch. americanpeptidesociety.org |
| Precipitants | Agents that reduce the solubility of the peptide. | Polyethylene glycols (PEGs), salts (e.g., sodium chloride). americanpeptidesociety.orgnih.gov |
| Buffers | Solutions that maintain a stable pH. | Sodium acetate, MES buffer. nih.gov |
| Additives | Compounds that can aid in crystal formation. | Metal ions, cryoprotectants (e.g., glucose). creative-biostructure.comnih.gov |
| Temperature | Affects solubility and nucleation rates. | Typically screened at various temperatures (e.g., 277 K, 293 K). nih.gov |
The hydrogen bonding network is a defining feature of peptide and protein structures, playing a crucial role in stabilizing the conformation. In the crystalline state of this compound, an extensive network of hydrogen bonds is expected to be formed by the peptide backbone's amide and carbonyl groups, as well as the polar side chains of histidine and serine. nih.gov
The imidazole ring of histidine is a versatile participant in hydrogen bonding, acting as both a donor and an acceptor. nih.govnih.gov Its nitrogen atoms (Nδ and Nε) can form N-H···N and N-H···O hydrogen bonds. acs.org The hydroxyl group of serine is also a potent hydrogen bond donor and acceptor. oup.com The presence of these residues suggests a complex and robust hydrogen-bonding network within the crystal lattice, potentially involving water molecules. nih.gov The insertion of a hydroxyl group, as in serine, can promote the formation of three-dimensional hydrogen bond networks, which can significantly impact the crystal's physical properties. nih.gov
Table 2: Potential Hydrogen Bonds in Crystalline this compound
| Donor | Acceptor | Type of Interaction |
|---|---|---|
| Backbone N-H | Backbone C=O | Intrachain or interchain backbone stabilization |
| Serine -OH | Backbone C=O | Side chain-backbone interaction |
| Serine -OH | Serine -OH | Side chain-side chain interaction |
| Serine -OH | Histidine Nδ/Nε | Side chain-side chain interaction |
| Histidine N-H | Backbone C=O | Side chain-backbone interaction |
| Histidine N-H | Serine -OH | Side chain-side chain interaction |
| Water | Peptide atoms | Solvation and bridging interactions nih.gov |
The aggregation of peptides into ordered structures is a fundamental process in the formation of crystals. acs.org Short peptides can self-aggregate, and this process is often guided by the formation of secondary structures like β-sheets and α-helices. rsc.orgrsc.org The sequence of amino acids is a primary determinant of a peptide's aggregation propensity. acs.org
In the context of this compound, the interplay of hydrophobic (alanine) and hydrophilic/polar (glycine, histidine, serine) residues would influence the packing of the molecules in the crystal. americanpeptidesociety.org The formation of β-sheet-like structures, where peptide chains are linked by hydrogen bonds, is a common motif in the aggregation of small peptides and could be a feature of the crystalline state of this tetrapeptide. rsc.org
Conformational Space and Dihedral Angle Analysis
The conformation of a peptide is defined by the rotational angles around the bonds of the polypeptide chain, primarily the phi (Φ) and psi (Ψ) dihedral angles of the backbone. nih.gov These angles are subject to steric constraints, as described by the Ramachandran plot. nih.gov
For a tetrapeptide like this compound, the conformational space is a complex landscape of different possible structures. Computational methods, such as molecular dynamics simulations, are often employed to explore this landscape. nih.gov Studies on model peptides like the alanine dipeptide show that the presence of a surface can alter the preferred conformations, shifting the free-energy minima on the Ramachandran plot. acs.org
Table 3: Typical Dihedral Angle Ranges for Secondary Structures
| Secondary Structure | Φ (Phi) Angle Range | Ψ (Psi) Angle Range |
|---|---|---|
| Right-handed α-helix | -80° to -50° | -60° to -30° |
| β-sheet | -140° to -110° | +110° to +140° |
| Left-handed helix | +50° to +80° | +30° to +60° |
Note: These are general ranges and can vary for specific residues and environments.
Influence of Amino Acid Side Chains (Glycine, Alanine, Histidine, Serine) on Overall Conformation
Glycine: With only a hydrogen atom as its side chain, glycine has the greatest conformational flexibility of all amino acids. vaia.com This allows it to adopt a wider range of Φ and Ψ angles, often found in turns and flexible regions of peptides. nih.gov However, this flexibility can also make crystallization more difficult.
Alanine: The small, non-polar methyl group of alanine restricts the conformational freedom more than glycine. rsc.orgnih.gov Alanine has a high propensity to form α-helical structures. yale.edu Mutations from glycine to alanine introduce localized structural changes and can alter the hydrogen-bonding pattern. rsc.orgnih.gov
Histidine: The imidazole side chain of histidine is aromatic and can engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, and its partial ionization at physiological pH, make it a key residue in determining the structure and function of many peptides and proteins. nih.gov
Serine: The polar hydroxyl group of serine's side chain is a key participant in hydrogen bonding. oup.com This allows it to stabilize specific conformations through interactions with the peptide backbone or other side chains. The presence of serine can contribute to the formation of well-defined three-dimensional structures. nih.gov
Molecular Interactions and Biological Activities of Glycyl L Alanyl L Histidyl L Serine
Peptide-Metal Ion Complexation Studies
The sequence of Glycyl-L-alanyl-L-histidyl-L-serine, particularly the histidine residue, provides potent metal-binding capabilities. The study of how this peptide and similar structures form complexes with metal ions is crucial for understanding their potential roles in biological systems, where metal ions like copper, zinc, and nickel are essential.
The imidazole (B134444) ring of the histidine residue is a primary and powerful coordination site for a variety of metal ions, including copper(II), nickel(II), zinc(II), and platinum(II). oup.comnih.govnih.gov The nitrogen atoms of the imidazole ring act as Lewis bases, readily donating lone pairs of electrons to form coordinate bonds with transition metal ions. rsc.org Spectroscopic data consistently show that for histidine-containing peptides, metal ion coordination often begins with binding to the imidazole nitrogen (Nim) in acidic conditions. nih.gov
The coordination behavior of the histidine imidazole ring is highly dependent on pH. The pKa of the imidazole ring is typically around 6.0-7.0, meaning its protonation state can change under physiological conditions. oup.comfrontiersin.org At acidic pH (below its pKa), the imidazole ring is protonated and less available for metal binding. As the pH increases, the ring becomes deprotonated, making the nitrogen atom an accessible and strong donor for metal ion coordination. oup.com This pH-dependent binding is a key feature, allowing peptides like GAHS to potentially act as metal ion sensors or carriers that respond to changes in the local environment.
Beyond the histidine side chain, other functional groups within the this compound structure play a critical role in forming stable metal complexes. The N-terminal amino group (NH2), the C-terminal carboxylate group (COO-), and the amide nitrogens of the peptide backbone can all participate in chelation.
The N-terminal amino group is a key anchoring site for metal ions like copper(II). nih.gov Its coordination, often in concert with the imidazole nitrogen, leads to the formation of highly stable complexes. The involvement of the terminal amine group significantly enhances the stability of the resulting metal-peptide complex. nih.gov
Upon initial binding of a metal ion (e.g., Cu2+) to the amino and/or imidazole nitrogens, increasing the pH can induce the deprotonation of the amide protons in the peptide backbone. These newly available anionic amide nitrogens can then coordinate with the metal ion, displacing water molecules from the coordination sphere. nih.govnih.gov This process results in the formation of very stable, planar complexes with multiple chelate rings. For a tetrapeptide like GAHS, this can lead to a {NH2, Namide, Namide, Nim} coordination environment. nih.gov
The C-terminal carboxylate group can also participate in metal binding, particularly with hard cations. rsc.orgrsc.org While often displaced by the stronger nitrogen donors in copper(II) complexes, the carboxylate group can be involved in initial binding or in forming bridges in polynuclear complexes. rsc.org
A variety of analytical techniques are employed to characterize the formation, stoichiometry, stability, and structure of peptide-metal ion complexes. Potentiometric pH titration is a fundamental method used to determine the protonation constants of the peptide and the stability constants of the metal complexes. nih.govrsc.orgacs.org By monitoring pH changes upon addition of a base to a solution of the peptide and metal ion, researchers can calculate the equilibrium constants for the formation of different complex species.
Spectroscopic methods provide detailed structural information. UV-Visible spectroscopy monitors changes in the d-d electronic transitions of the metal ion (e.g., Cu2+) as the coordination environment changes with pH, indicating the involvement of different donor groups. nih.govacs.org Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for identifying the specific atoms involved in coordination and determining the geometry of the complex. nih.govmdpi.com
Below is a table summarizing common techniques used in the study of peptide-metal complexes.
| Technique | Information Obtained | Example Application |
| Potentiometric Titration | Determines protonation constants (pKa) of the peptide and stability constants (log β) of the metal complexes. nih.govacs.org | Calculating the stability of various Cu(II)-peptide species as a function of pH. nih.govrsc.org |
| UV-Visible Spectroscopy | Monitors changes in the metal ion's coordination sphere by observing shifts in absorption maxima (λmax). nih.gov | Tracking the stepwise coordination of amine, imidazole, and deprotonated amide nitrogens to Ni(II). nih.gov |
| Electron Paramagnetic Resonance (EPR) | Provides information on the geometry and donor atoms in the first coordination sphere of paramagnetic metal ions like Cu(II). acs.org | Distinguishing between different isomeric forms of a [CuH-1L] complex. acs.org |
| Nuclear Magnetic Resonance (NMR) | Identifies specific residues and atoms involved in binding diamagnetic metal ions (e.g., Zn(II), Ni(II) square planar) and can be used to solve the 3D structure of the complex. nih.govmdpi.com | Identifying the binding nitrogen in histidine residues through proton relaxation rate studies. mdpi.com |
| Mass Spectrometry (e.g., ESI-MS) | Determines the stoichiometry (metal-to-ligand ratio) of the complexes formed. nih.gov | Confirming the formation of mononuclear and dinuclear copper-peptide species. nih.gov |
The stability of these complexes is quantified by their stability constants (log β). The table below presents representative stability constants for Cu(II) complexes with histidine-containing peptides, illustrating the high affinity of such peptides for copper.
| Peptide | Complex Species | log β | Reference |
| Glycylhistidine | [CuL]+ | 7.64 | rsc.org |
| Glycylhistidine | [CuLH-1] | 2.50 | rsc.org |
| Carnosine (β-Alanyl-L-histidine) | [CuL]+ | 7.23 | rsc.org |
| Carnosine (β-Alanyl-L-histidine) | [CuLH-1] | 2.30 | rsc.org |
| Tau(91-97) (Ac-GSRSRTPS-NH2) | [CuL] | 4.60 | nih.gov |
| Tau(91-97) (Ac-GSRSRTPS-NH2) | [CuLH-1]- | -1.13 | nih.gov |
Interactions with Biomolecules
The functional groups of this compound also mediate its interactions with larger biomolecules like proteins and lipids, suggesting potential biological activities.
While specific protein targets for this compound are not extensively documented, the functionalities of its constituent amino acids provide a basis for potential interactions. Peptides can act as modulators of protein function by binding to specific sites and interfering with native protein-protein interactions. youtube.com
The histidine residue is particularly important for protein binding. Its ability to act as both a hydrogen bond donor and acceptor, and its potential to be protonated at physiological pH, allows for diverse electrostatic and hydrogen bonding interactions. mun.ca For example, peptides containing key motifs can bind to the Switch II/α3 region of Gα proteins, modulating their activity. nih.gov The tripeptide Glycyl-L-histidyl-L-lysine (GHK), which shares the Gly-His sequence, has been shown to prevent copper- and zinc-induced aggregation of other proteins, highlighting a protective role mediated by metal sequestration and direct peptide-protein interaction. nih.gov
The serine residue, with its hydroxyl side chain, is a common site for post-translational modifications, most notably phosphorylation and O-GlcNAcylation. wikipedia.org These modifications are key regulators of protein-protein interactions, protein stability, and enzyme activity. wikipedia.org A peptide like GAHS could potentially interact with protein domains that recognize serine residues, such as kinase docking sites or domains that bind O-GlcNAc-modified proteins. Furin, a serine endoprotease, has known peptide binding activity, indicating that proteins can specifically recognize and interact with peptide sequences. wikipedia.org
The interaction of peptides with lipid membranes is fundamental to many biological processes, including cell signaling and antimicrobial activity. The behavior of this compound at a lipid interface would be strongly influenced by its histidine and serine residues.
Histidine-rich peptides exhibit pronounced pH-dependent interactions with lipid bilayers. oup.comnih.gov At neutral or basic pH, when the histidine imidazole ring is uncharged, the peptide is more hydrophobic and tends to insert into the lipid bilayer, sometimes adopting a transmembrane orientation. oup.comnih.gov However, at acidic pH (e.g., in an endosome), the protonation of histidine residues increases the peptide's positive charge and hydrophilicity. nih.gov This change often causes the peptide to align parallel to the membrane surface, interacting with the anionic phospholipid headgroups. nih.govnih.gov This reorientation can disrupt membrane integrity, induce membrane curvature, and lead to the formation of pores or the release of vesicle contents. nih.govnih.gov
The serine residue can also contribute to membrane interactions. The hydroxyl group can form hydrogen bonds with the phosphate (B84403) and carbonyl groups of phospholipids (B1166683) at the membrane-water interface. researchgate.net Studies on protein kinase C demonstrate that specific interactions involving the L-serine headgroup of phosphatidylserine (B164497) are crucial for high-affinity membrane binding, suggesting that the serine moiety itself is a key player in lipid interactions. acs.org Therefore, the GAHS peptide could engage in electrostatic interactions via its charged termini and histidine residue, and hydrogen bonding via its serine and peptide backbone, to associate with and potentially modulate the properties of lipid membranes.
Solvent Interactions and Their Impact on Peptide Behavior
No specific studies on the solvent interactions of this compound were identified. Theoretical studies on smaller dipeptide fragments containing glycine (B1666218), alanine (B10760859), and serine suggest that solvent accessibility can influence peptide conformation, but these findings cannot be directly extrapolated to the larger, more complex tetrapeptide. nih.govnih.gov
Cellular and Subcellular Effects (In Vitro Studies)
There is a notable absence of in vitro studies investigating the cellular and subcellular effects of this compound. Consequently, the following subsections cannot be addressed:
Modulation of Cellular Processes (e.g., Cell Proliferation, Differentiation)
No research data is available on the effects of this compound on cell proliferation or differentiation.
Influence on Enzyme Activity and Regulation
There are no published studies detailing the influence of this compound on the activity or regulation of any enzymes.
Impact on Metabolic Pathways (e.g., L-serine and glycine metabolism, one-carbon metabolism)
While the constituent amino acids L-serine and glycine are central to one-carbon metabolism, there is no evidence to suggest that the tetrapeptide this compound plays any role in or has any impact on these or other metabolic pathways.
Investigational Biological Roles in Model Systems (Non-Human In Vivo Studies)
A thorough search yielded no non-human in vivo studies on this compound. Therefore, its biological roles in living organisms remain uninvestigated.
Effects on Tissue Regeneration and Repair Mechanisms
No studies were identified that investigate the role of this compound in tissue regeneration or wound healing processes.
Immunomodulatory Properties
There is no available research detailing the effects of this compound on the immune system or its potential immunomodulatory properties.
Neurobiological Activity and Neurotransmitter Systems
The neurobiological impact and any interaction with neurotransmitter systems by this compound have not been documented in the reviewed literature.
Computational Approaches in Glycyl L Alanyl L Histidyl L Serine Research
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular dynamics (MD) simulation is a powerful computational method used to explore the conformational landscape of peptides by simulating the physical movements of atoms and molecules over time. nih.gov For a flexible tetrapeptide like Glycyl-L-alanyl-L-histidyl-L-serine, MD simulations can reveal the range of shapes it can adopt in a given environment, which is crucial for understanding its biological activity.
The process begins by defining an initial 3D structure of the peptide. A force field—a set of empirical energy functions and parameters—is then assigned to describe the interactions between atoms. Commonly used force fields for peptides include CHARMM, AMBER, and GROMOS. researchgate.netnih.govnih.gov The peptide is typically solvated in a box of explicit water molecules (e.g., TIP3P, SWM4-NDP) and ions are added to neutralize the system and mimic physiological conditions. nih.govresearchgate.net
The simulation proceeds by numerically solving Newton's equations of motion for every atom in the system at discrete time steps, typically on the order of femtoseconds. nih.gov This generates a trajectory that maps the positions and velocities of the atoms over time, often spanning nanoseconds to microseconds. Analysis of this trajectory provides detailed information on the peptide's structural dynamics.
Key analyses performed on MD trajectories for this compound would include:
Ramachandran Plots: To analyze the distribution of the backbone dihedral angles (phi, ψ) of each amino acid residue, revealing preferences for specific secondary structures like helices or turns. nih.gov
Root Mean Square Deviation (RMSD): To measure the average deviation of the peptide's backbone atoms from a reference structure, indicating conformational stability or changes over time. researchgate.net
Radius of Gyration (Rg): To assess the compactness of the peptide, with lower values suggesting a more folded conformation. nih.gov
Hydrogen Bond Analysis: To identify persistent intramolecular hydrogen bonds that stabilize specific folded structures.
Solvent Accessible Surface Area (SASA): To determine the exposure of different parts of the peptide, such as the functional side chains of Histidine and Serine, to the solvent.
Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) or metadynamics, are often employed to overcome the challenge of adequately sampling the vast conformational space of flexible peptides within accessible simulation times. researchgate.net These methods help to accelerate the crossing of energy barriers, allowing for a more comprehensive exploration of the peptide's potential energy surface. researchgate.net
| Parameter | Typical Value/Setting | Description |
|---|---|---|
| Force Field | CHARMM36m, AMBER ff14SB | Defines the potential energy and forces for all atoms in the system. nih.gov |
| Water Model | TIP3P, TIP4P-D | Explicitly models the solvent environment. nih.gov |
| Simulation Box | Cubic or Rectangular | A periodic box filled with water molecules to solvate the peptide. |
| Temperature | 300 K / 310 K | Controlled by a thermostat to mimic physiological conditions. researchgate.netnih.gov |
| Pressure | 1 atm | Controlled by a barostat for constant pressure simulations. |
| Time Step | 2 fs | The interval for integrating the equations of motion. nih.gov |
| Simulation Length | 100 ns - 1 µs | The total duration of the simulation to capture relevant motions. acs.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules like this compound with high accuracy. nih.gov Unlike the classical mechanics of MD simulations, QC methods solve approximations of the Schrödinger equation to describe the distribution and energy of electrons. nih.gov Density Functional Theory (DFT) is a widely used QC method for systems of this size, offering a good balance between computational cost and accuracy. nih.govduke.edu
For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate properties that govern its reactivity and interactions. crg.eu These calculations are typically performed on one or more low-energy conformations identified through methods like MD simulations.
Key electronic properties calculated for the peptide include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and resistance to electronic excitation.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of non-covalent interactions, such as hydrogen bonding involving the serine hydroxyl group or the histidine imidazole (B134444) ring.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) helps to quantify the electronic environment and identify sites prone to electrostatic interactions or chemical reactions.
NMR Chemical Shifts: QC methods can predict NMR shielding tensors, which can be correlated with experimental chemical shifts to aid in structure validation. duke.edu
These quantum chemical insights are vital for understanding the intrinsic properties of this compound, such as the protonation state of the histidine residue at different pH values and its potential to coordinate with metal ions. nih.govnih.gov
| Descriptor | Significance for this compound |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability to donate electrons (e.g., in redox reactions or metal coordination). |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. A larger gap implies higher stability. |
| Dipole Moment (µ) | Quantifies the overall polarity of the peptide, affecting solubility and interactions. nih.gov |
| Electrostatic Potential | Maps charge distribution to predict sites for hydrogen bonding and other electrostatic interactions. |
Docking and Binding Site Prediction for Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor). scripps.edu For this compound, docking simulations can be used to predict how it might interact with a specific protein target, providing hypotheses about its mechanism of action. nih.gov
The docking process requires the 3D structure of both the peptide ligand and the protein receptor. researchgate.net The peptide's flexibility is a significant challenge, as it can adopt different conformations upon binding. nih.gov Methods are categorized as rigid-body, flexible-ligand, or flexible-protein docking. For a short, flexible peptide, tools that allow for ligand flexibility, such as AutoDock Vina, HADDOCK, or CABS-dock, are essential. scripps.edunih.govnih.gov
The general workflow involves:
Preparation: Preparing the 3D structures of the receptor (e.g., a protein) and the ligand (the peptide). This includes adding hydrogen atoms and assigning atomic charges. researchgate.net
Search Algorithm: Systematically or stochastically exploring the conformational space of the peptide within a defined binding site on the receptor. Global docking searches the entire receptor surface, while local docking focuses on a known or predicted binding pocket. nih.govarxiv.org
Scoring Function: Evaluating each generated pose (a specific conformation and orientation of the peptide) using a scoring function. The score estimates the binding free energy, with lower scores typically indicating more favorable binding. nih.gov
The results of a docking simulation are a set of predicted binding poses ranked by their scores. Analysis of the top-ranked poses can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the peptide and the receptor. For this compound, this could highlight the roles of the histidine and serine side chains in anchoring the peptide to the protein's binding site. However, standard scoring functions developed for small molecules often show lower accuracy for peptides, and specialized or machine-learning-enhanced scoring methods can improve performance. nih.gov
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Peptide → Receptor) |
|---|---|---|
| 1 | -8.5 | His → Asp121 (H-bond), Ser → Arg88 (H-bond), Ala → Val45 (Hydrophobic) |
| 2 | -8.2 | His → Glu95 (Salt Bridge), Gly → Thr12 (H-bond) |
| 3 | -7.9 | Ser → Tyr50 (H-bond), His → Phe48 (π-π stacking) |
De Novo Peptide Design and Virtual Screening based on this compound Scaffold
De novo peptide design aims to create entirely new peptide sequences with desired structures and functions. nih.gov The structure of this compound can serve as a chemical scaffold or starting point for designing new, related peptides with potentially enhanced or novel properties. Computational methods are central to this process, allowing for the design and evaluation of vast numbers of candidate peptides before any are synthesized in the lab. researchgate.net
One approach is to use the this compound backbone as a template. The design process might involve:
Scaffold Definition: Using the core conformation of the tetrapeptide as a fixed backbone.
Sequence Optimization: Computationally mutating one or more of the amino acids (Gly, Ala, His, Ser) to other natural or non-natural amino acids. The goal is to improve binding affinity or specificity to a target protein.
Energy Evaluation: Using physics-based energy functions or machine learning models to score the new sequences based on their predicted stability and interaction energy with the target. researchgate.net
Virtual screening is a related high-throughput computational technique used to search large libraries of molecules for those with a high probability of being active against a specific target. nih.gov A virtual library could be created based on the this compound scaffold by systematically varying the amino acid at each position. This library of virtual peptides can then be rapidly screened using methods like molecular docking. creative-peptides.comcomputabio.com The top-scoring "hits" from the virtual screen become priority candidates for experimental validation. nih.govmdpi.com This computational pre-selection saves significant time and resources compared to physically screening large chemical libraries. nih.gov
Predictive Modeling of Peptide Stability and Degradation Pathways
A major challenge for therapeutic peptides is their often-limited stability in biological environments, primarily due to degradation by proteases. mdpi.com Computational models can predict the stability and potential degradation pathways of this compound, guiding the design of more robust analogues.
Predictive models for peptide stability often use machine learning algorithms trained on large datasets of peptides with experimentally determined half-lives. nih.govresearchgate.net These models use various molecular features (descriptors) calculated from the peptide sequence and structure as input. For this compound, these descriptors would include:
Amino Acid Composition: The frequency of certain amino acids. For instance, some models show that peptides rich in negatively charged amino acids tend to have longer half-lives. plos.org
Sequence Motifs: The presence of specific sequences known to be cleavage sites for common proteases (e.g., trypsin, chymotrypsin).
Physicochemical Properties: Calculated properties such as molecular weight, charge, hydrophobicity, and isoelectric point. nih.gov
Structural Features: Information about secondary structure or solvent accessibility derived from MD simulations can also be incorporated. nih.gov
By inputting the sequence "Gly-Ala-His-Ser" into such a model, one could obtain a predicted half-life in a specific environment, such as human plasma. computabio.comoup.com Furthermore, these tools can often identify the most probable cleavage sites within the peptide chain, highlighting the peptide bonds most susceptible to enzymatic degradation. This information is invaluable for designing modified peptides—for example, by substituting a natural L-amino acid with a D-amino acid at a predicted cleavage site—to enhance proteolytic stability. mdpi.com
Future Perspectives and Research Directions for Glycyl L Alanyl L Histidyl L Serine
Development of Advanced Synthetic Strategies for Scalable Production
The efficient and scalable synthesis of Glycyl-L-alanyl-L-histidyl-L-serine is a prerequisite for its extensive study and potential application. While peptides can be produced through various means, solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, are the predominant chemical methods. bachem.comnih.gov
SPPS is often favored for its speed and simplified purification processes, as the growing peptide chain is anchored to an insoluble resin, allowing for easy removal of excess reagents by filtration. bachem.comcsic.eslsu.eduscielo.br This method is highly amenable to automation. scielo.br In contrast, LPPS involves a stepwise approach in solution, which can be slower but allows for direct process monitoring and may be advantageous for very large-scale production of shorter peptides. bachem.com
Future research should focus on optimizing these methods for this specific tetrapeptide, considering factors that influence yield and purity. For more complex architectures, such as cyclic variants which often exhibit enhanced stability and bioactivity, advanced strategies may be necessary. The synthesis of cyclic tetrapeptides is notoriously challenging due to high ring strain. nih.govresearchgate.net Novel methodologies like the CyClick strategy, which involves a chemoselective ring contraction, could be explored to overcome the high activation energy barrier associated with the cyclization of small peptides and prevent the formation of dimers or oligomers. nih.gov
| Synthesis Strategy | Description | Potential Advantages for this compound | Challenges |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a peptide chain anchored to an insoluble polymer resin. bachem.comscielo.br | Rapid synthesis, ease of purification, and suitability for automation. csic.esscielo.br | Potential for aggregation; scalability can be costly. |
| Liquid-Phase Peptide Synthesis (LPPS) | Classical synthesis of peptide fragments in solution, followed by purification of intermediates. | Well-suited for large-scale production; allows for close monitoring of reactions. bachem.com | Time-consuming; potential solubility issues with longer peptides. bachem.com |
| Advanced Cyclization Methods (e.g., CyClick) | Specialized techniques to facilitate the formation of strained cyclic structures. nih.gov | Enables synthesis of conformationally constrained, potentially more active cyclic analogs. | Requires specialized chemical handles and reaction conditions. nih.gov |
Elucidation of Novel Biological Functions and Mechanisms of Action
The biological role of this compound is currently unknown, but its structure suggests several plausible functions worthy of investigation. The presence of a histidine residue is particularly noteworthy. Histidyl dipeptides like carnosine are known to possess significant antioxidant properties and the ability to buffer pH and quench reactive aldehydes. nih.govnih.gov The tripeptide Gly-His-Lys (GHK), which shares two amino acids with the peptide , exhibits a wide range of biological activities, including wound healing, anti-inflammatory effects, and antioxidant functions, partly through its ability to chelate copper ions. nih.govresearchgate.netresearchgate.netmedchemexpress.comnih.gov Future studies could use techniques like electron spin resonance to investigate if this compound can directly diminish reactive oxygen species such as hydroxyl and peroxyl radicals. nih.gov
Furthermore, the C-terminal serine residue opens avenues for other biological roles. L-serine is a crucial amino acid involved in a vast array of cellular functions, including the synthesis of proteins, phospholipids (B1166683), and purines. researchgate.netmdpi.com Its hydroxyl side-chain is a primary site for phosphorylation, a key mechanism for regulating protein function and signal transduction. researchgate.netmdpi.com Therefore, this compound could potentially act as a substrate for kinases or phosphatases, or serve as a signaling molecule itself, warranting investigation into its effects on cellular signaling pathways.
Exploration of Structure-Activity Relationships through Peptide Modifications
Understanding the relationship between the peptide's structure and its biological activity is crucial for designing more potent and stable analogs. This can be achieved through systematic modifications of the this compound sequence.
Amino Acid Substitution : Replacing specific residues with other natural or non-proteinogenic amino acids to probe the effects of side-chain properties like charge, hydrophobicity, and size. mdpi.comresearchgate.net For instance, studies on other peptides have shown that substituting L-alanine with L-serine or glycine (B1666218) can significantly alter biological properties. nih.gov
N- and C-terminal Modifications : Capping the ends of the peptide (e.g., through N-acetylation or C-amidation) can increase its stability against degradation by exopeptidases.
Backbone Modification : Introducing changes to the peptide backbone, such as N-methylation, can induce conformational constraints and improve metabolic stability. researchgate.net
Lipidation : Attaching fatty acid moieties can enhance the peptide's half-life and its interaction with cell membranes.
| Modification Type | Example Modification | Potential Outcome | Rationale |
|---|---|---|---|
| Side-Chain Substitution | Replace L-Alanine with Glycine | Increased flexibility | To determine the importance of the methyl side-group for activity. nih.gov |
| Side-Chain Substitution | Replace L-Histidine with Tyrosine | Altered metal binding and redox potential | To probe the specific role of the imidazole (B134444) ring versus a phenolic group. |
| Stereochemical Modification | Replace L-Alanine with D-Alanine | Increased protease resistance | D-amino acids are not recognized by many endogenous proteases. nih.gov |
| Terminal Modification | N-terminal Acetylation | Enhanced stability | Blocks degradation by aminopeptidases. |
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic view of the biological impact of this compound, an integrated multi-omics approach is a powerful future direction. nih.gov By combining transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels), researchers can move beyond a single endpoint and map the comprehensive cellular response to the peptide.
For example, treating a relevant cell model (e.g., fibroblasts or neurons) with the peptide and subsequently analyzing changes across these "omics" layers could reveal the signaling pathways and metabolic networks it modulates. ed.ac.uk This approach has been successfully used to understand the multifaceted roles of other peptides, such as histidyl dipeptides in the heart, where they were found to influence the expression of genes and proteins related to contractile function and energy metabolism. nih.govnih.gov Such an analysis could identify previously unknown mechanisms of action and biomarkers of the peptide's activity. nih.govmdpi.com
Application in Peptide-Based Research Tools and Probes
Beyond any potential therapeutic role, this compound and its derivatives can be developed into valuable research tools. By conjugating the peptide to reporter molecules, researchers can create probes to study its biological interactions.
Examples of such applications include:
Fluorescently Labeled Peptides : Attaching a fluorescent tag would allow for visualization of the peptide's uptake, cellular localization, and binding to potential receptors using microscopy.
Biotinylated Peptides : Adding a biotin tag would enable affinity pull-down experiments to identify binding partners (e.g., receptors, enzymes) from cell lysates.
Radiolabeled Peptides : Introducing a radioactive isotope would facilitate quantitative binding assays and in vivo imaging to study the peptide's biodistribution.
These tools would be instrumental in identifying the peptide's molecular targets and elucidating its mechanism of action at a molecular level, thereby accelerating further research and development. csic.es
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
